molecular formula C141H224N46O29S3 B549847 Lactoferricin B CAS No. 146897-68-9

Lactoferricin B

Cat. No.: B549847
CAS No.: 146897-68-9
M. Wt: 3123.8 g/mol
InChI Key: PHEGMCHJJYMADA-IKGCZBKSSA-N
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Mechanism of Action

Target of Action

Lactoferricin B (LfcinB) primarily targets bacterial cells, particularly their intracellular components . One of the identified intracellular targets of LfcinB is phosphoenolpyruvate carboxylase, a key enzyme involved in pyruvate metabolism . This interaction suggests that LfcinB’s mechanism of action may be associated with the disruption of pyruvate metabolism .

Mode of Action

LfcinB exerts its antimicrobial activity through several mechanisms. It inhibits bacterial macromolecular synthesis in Escherichia coli and Bacillus subtilis . LfcinB also disrupts the cell membrane, triggering mitochondrial-related apoptosis . This disruption of the cell membrane and induction of apoptosis leads to the inhibition of cell growth .

Biochemical Pathways

LfcinB affects various biochemical pathways. It interferes with the synthesis of DNA, RNA, and proteins in both Gram-positive and Gram-negative bacteria . In E. coli, LfcinB initially increases protein and RNA synthesis while decreasing DNA synthesis. After 10 minutes, DNA synthesis increases while protein and RNA synthesis significantly decrease . In Bacillus subtilis, all macromolecular synthesis is inhibited for at least 20 minutes .

Result of Action

The result of LfcinB’s action is the inhibition of bacterial growth through the disruption of essential cellular processes. It induces cell cycle arrest and apoptosis, leading to cytotoxic effects against cells . LfcinB also reduces cytotoxin levels and increases ferric reducing antioxidant power (FRAP) in the intra- and extracellular space .

Action Environment

The action of LfcinB can be influenced by environmental factors. For instance, the presence of iron is crucial in modulating the production of reactive oxygen species (ROS). As an iron-binding protein, LfcinB can reduce oxidative stress caused by ROS and thus control excess inflammatory response

Biochemical Analysis

Biochemical Properties

Lactoferricin B interacts with various enzymes, proteins, and other biomolecules. It is known to have antimicrobial properties, acting against a wide range of bacteria, fungi, yeasts, viruses, and parasites . The nature of these interactions is largely due to its ability to bind to the cell membranes of these organisms, disrupting their structure and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the cell membranes of microorganisms, causing membrane disruption and cell death . In cancer cells, it can induce apoptosis by influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactoferricin B can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified . The peptide can also be chemically synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps, including chromatography and ultrafiltration, to isolate and purify the peptide .

Chemical Reactions Analysis

Types of Reactions

Lactoferricin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and enhance its antimicrobial properties .

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various chemical substituents. The reactions are typically carried out under mild conditions to preserve the peptide’s structure and activity .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced antimicrobial activity and stability. For example, oxidation of this compound can lead to the formation of disulfide bonds, which can stabilize the peptide’s structure .

Properties

CAS No.

146897-68-9

Molecular Formula

C141H224N46O29S3

Molecular Weight

3123.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C141H224N46O29S3/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1

InChI Key

PHEGMCHJJYMADA-IKGCZBKSSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)O)C(C)O

sequence

One Letter Code: FKCRRWQWRMKKLGAPSITCVRRAF (Disulfide bridge: Cys3-Cys20)

Synonyms

lactoferricin
lactoferricin B

Origin of Product

United States

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